![molecular formula C11H13Br2NO4S B229738 N-[(2,5-dibromophenyl)sulfonyl]valine](/img/structure/B229738.png)
N-[(2,5-dibromophenyl)sulfonyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,5-dibromophenyl)sulfonyl]valine (DBSV) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSV is a derivative of valine, an essential amino acid, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-[(2,5-dibromophenyl)sulfonyl]valine as a proteasome inhibitor involves the binding of the compound to the active site of the proteasome. This binding inhibits the proteasome's ability to degrade proteins, leading to the accumulation of proteins in the cell. This accumulation can lead to cell death, making N-[(2,5-dibromophenyl)sulfonyl]valine a potential anti-cancer agent.
Biochemical and Physiological Effects
N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to have several biochemical and physiological effects. In addition to its proteasome inhibitory activity, N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[(2,5-dibromophenyl)sulfonyl]valine has also been studied for its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2,5-dibromophenyl)sulfonyl]valine in lab experiments is its potency as a proteasome inhibitor. This makes it useful for studying the role of proteasomes in various cellular processes. However, one of the limitations of using N-[(2,5-dibromophenyl)sulfonyl]valine is its potential toxicity. N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to be toxic to some cells, and caution should be taken when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(2,5-dibromophenyl)sulfonyl]valine. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of N-[(2,5-dibromophenyl)sulfonyl]valine. Another area of research is the study of the effects of N-[(2,5-dibromophenyl)sulfonyl]valine on other cellular processes, such as autophagy. Additionally, N-[(2,5-dibromophenyl)sulfonyl]valine could be studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
Synthesemethoden
The synthesis of N-[(2,5-dibromophenyl)sulfonyl]valine involves the reaction of 2,5-dibromoaniline and valine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(2,5-dibromophenyl)sulfonyl]valine has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a proteasome inhibitor. Proteasomes are cellular complexes that are involved in the degradation of proteins. Inhibition of proteasomes can lead to the accumulation of proteins, which can be useful in the treatment of diseases such as cancer. N-[(2,5-dibromophenyl)sulfonyl]valine has been shown to be a potent proteasome inhibitor and has been studied for its potential use as an anti-cancer agent.
Eigenschaften
Molekularformel |
C11H13Br2NO4S |
|---|---|
Molekulargewicht |
415.1 g/mol |
IUPAC-Name |
2-[(2,5-dibromophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13Br2NO4S/c1-6(2)10(11(15)16)14-19(17,18)9-5-7(12)3-4-8(9)13/h3-6,10,14H,1-2H3,(H,15,16) |
InChI-Schlüssel |
NXZLJVZDYMZCMG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
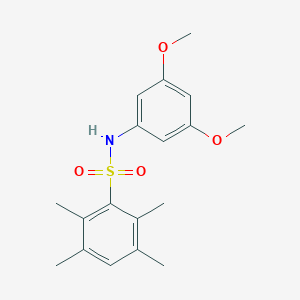
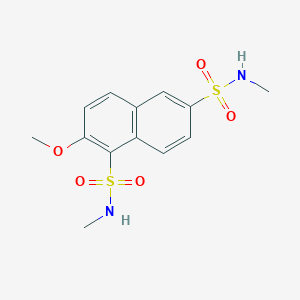
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
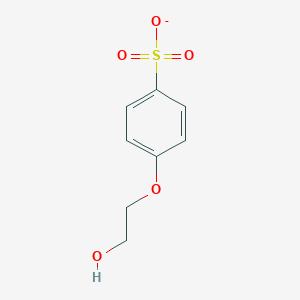
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
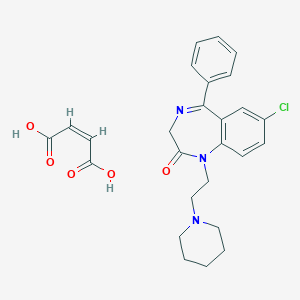
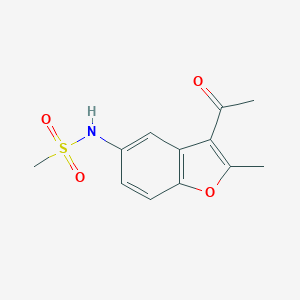
![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)